3-(2,5-Difluoropyrimidin-4-yl)-4-(fluoromethyl)-1,3-oxazolidin-2-one
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Overview
Description
®-3-(2,5-Difluoropyrimidin-4-yl)-4-(fluoromethyl)oxazolidin-2-one is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of fluorine atoms in the structure often enhances the compound’s biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,5-Difluoropyrimidin-4-yl)-4-(fluoromethyl)oxazolidin-2-one typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,5-difluorobenzaldehyde and urea.
Oxazolidinone Formation: The oxazolidinone ring is formed by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Fluoromethylation: Introduction of the fluoromethyl group can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxazolidinone ring.
Reduction: Reduction reactions can occur at the pyrimidine ring or the oxazolidinone ring.
Substitution: The fluorine atoms in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while substitution reactions can produce various pyrimidine analogs.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(2,5-Difluoropyrimidin-4-yl)-4-(fluoromethyl)oxazolidin-2-one is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound may be studied for its interactions with enzymes or receptors, particularly those involved in bacterial cell wall synthesis.
Medicine
Medicinally, oxazolidinones are known for their antibacterial properties, and this compound may be investigated for its potential as an antibiotic.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-(2,5-Difluoropyrimidin-4-yl)-4-(fluoromethyl)oxazolidin-2-one likely involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Uniqueness
®-3-(2,5-Difluoropyrimidin-4-yl)-4-(fluoromethyl)oxazolidin-2-one is unique due to the presence of multiple fluorine atoms, which can enhance its biological activity and stability compared to other oxazolidinones.
Properties
Molecular Formula |
C8H6F3N3O2 |
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Molecular Weight |
233.15 g/mol |
IUPAC Name |
3-(2,5-difluoropyrimidin-4-yl)-4-(fluoromethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H6F3N3O2/c9-1-4-3-16-8(15)14(4)6-5(10)2-12-7(11)13-6/h2,4H,1,3H2 |
InChI Key |
CQLZKVPSZCGDCX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(C(=O)O1)C2=NC(=NC=C2F)F)CF |
Origin of Product |
United States |
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